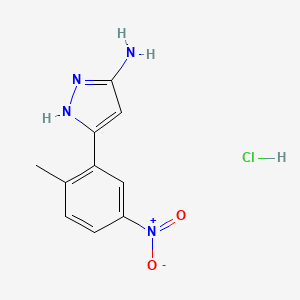
3-Amino-5-(2-methyl-5-nitrophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876587 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876587 involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods
Industrial production of MFCD32876587 is carried out on a large scale, utilizing advanced techniques to ensure consistency and quality. The process involves the use of specialized equipment and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
MFCD32876587 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving MFCD32876587 can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32876587 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876587 depend on the specific type of reaction and the reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
MFCD32876587 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MFCD32876587 is used to study its effects on different biological systems and processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various medical conditions.
Industry: MFCD32876587 is used in industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of MFCD32876587 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Conclusion
MFCD32876587 is a compound with diverse applications and significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and mechanism of action make it a valuable compound for research and industrial use. The comparison with similar compounds further emphasizes its uniqueness and importance in scientific research.
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(2-methyl-5-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(14(15)16)4-8(6)9-5-10(11)13-12-9;/h2-5H,1H3,(H3,11,12,13);1H |
InChI Key |
HSFOYPYRMNJJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


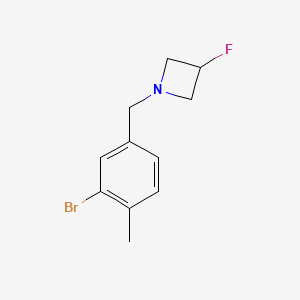

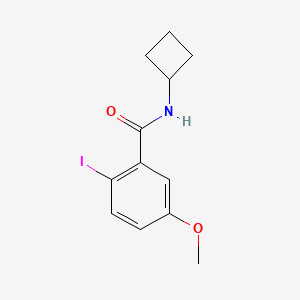
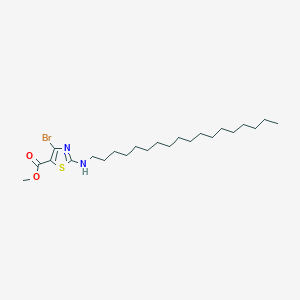
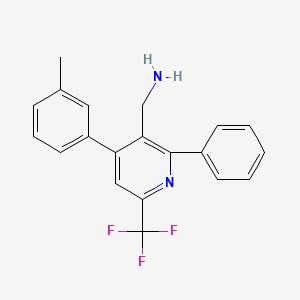
![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)
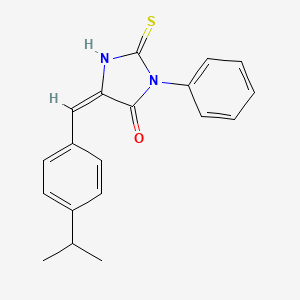
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
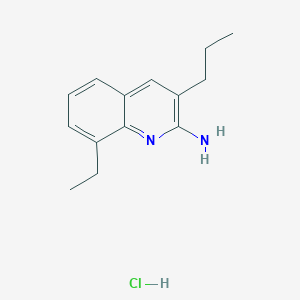
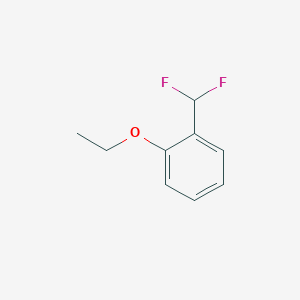
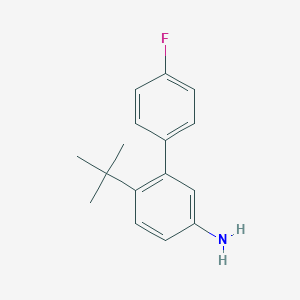
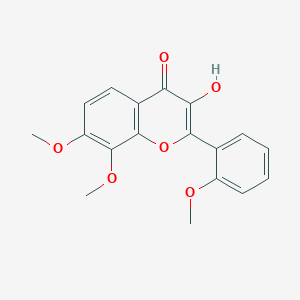
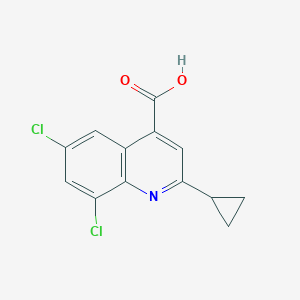
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
